(1S)-3,3-difluorocyclopentan-1-amine hydrochloride
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Overview
Description
(1S)-3,3-difluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N. It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 3rd position and an amine group is attached at the 1st position. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(1S)-3,3-difluorocyclopentan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination. One common method includes:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3rd position.
Amination: The resulting 3,3-difluorocyclopentanone is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(1S)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or hydrocarbons.
Substitution: Azido or thio-substituted cyclopentane derivatives.
Mechanism of Action
The mechanism of action of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S)-3,3-difluorocyclopentan-1-amine hydrochloride is unique due to the presence of two fluorine atoms at the 3rd position, which significantly alters its chemical reactivity and biological activity compared to similar compounds with only one fluorine atom or different substitution patterns.
Properties
IUPAC Name |
(1S)-3,3-difluorocyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOHXGYAULHFOG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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